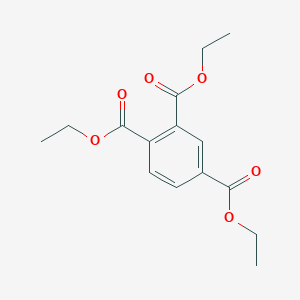

1,2,4-Benzenetris(carboxylic acid ethyl) ester

Vue d'ensemble

Description

1,2,4-Benzenetris(carboxylic acid ethyl) ester is an organic compound with the molecular formula C15H18O6. It is a derivative of benzenetricarboxylic acid where the carboxylic acid groups are esterified with ethanol. This compound is used in various chemical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,4-Benzenetris(carboxylic acid ethyl) ester can be synthesized through the esterification of 1,2,4-benzenetricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: Industrial production of 1,2,4-benzenetricarboxylic acid, triethyl ester involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous distillation may be employed to remove the water formed during the reaction, driving the equilibrium towards ester formation.

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,4-Benzenetris(carboxylic acid ethyl) ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed back to the corresponding carboxylic acids and ethanol.

Transesterification: The ester groups can be exchanged with other alcohols in the presence of a suitable catalyst.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

Hydrolysis: 1,2,4-Benzenetricarboxylic acid and ethanol.

Transesterification: New esters depending on the alcohol used.

Reduction: 1,2,4-Benzenetricarboxylic acid triol.

Applications De Recherche Scientifique

Polymer Science

Plasticizer in Polymers

1,2,4-Benzenetris(carboxylic acid ethyl) ester is primarily used as a plasticizer in various polymers such as polyvinyl chloride (PVC) and cellulose acetate. Plasticizers enhance the flexibility and workability of polymers, making them suitable for a wide range of applications from packaging materials to construction products .

Case Study: PVC Applications

Research indicates that the incorporation of this ester into PVC formulations significantly improves thermal stability and mechanical properties. A study showed that blends containing this ester exhibited enhanced elongation at break and tensile strength compared to unmodified PVC .

Flame Retardancy

Flame Retardant in Construction Materials

The compound serves as a flame retardant in construction materials and textiles. Its effectiveness is attributed to its ability to form a protective char layer upon combustion, thereby inhibiting the spread of flames .

Case Study: Textile Treatments

In a study evaluating various flame retardants for textiles, this compound demonstrated superior performance in reducing flammability while maintaining fabric integrity under high temperatures. The treated fabrics met stringent safety standards for residential and commercial use .

Corrosion Prevention

Potential Corrosion Inhibitor

This compound has been identified as a potential corrosion inhibitor for metals exposed to harsh environments. Its mechanism involves the formation of a protective layer on metal surfaces that prevents oxidation and degradation .

Case Study: Metal Coatings

In industrial applications, coatings formulated with this ester were tested on steel substrates subjected to saline environments. Results indicated a significant reduction in corrosion rates compared to untreated controls, highlighting its utility in extending the lifespan of metal components in marine and industrial settings .

Other Applications

- Biological Research : The compound has been explored for its potential applications in biological systems due to its structural similarity to naturally occurring compounds that exhibit biological activity.

- Synthesis Intermediates : It serves as an intermediate in various organic synthesis pathways, contributing to the development of complex molecules used in pharmaceuticals and agrochemicals .

Mécanisme D'action

The mechanism of action of 1,2,4-benzenetricarboxylic acid, triethyl ester involves its interaction with various molecular targets depending on the reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent.

Comparaison Avec Des Composés Similaires

- 1,2,4-Benzenetricarboxylic acid, trimethyl ester

- 1,2,4-Benzenetricarboxylic acid, tris(2-ethylhexyl) ester

- 1,2,4-Benzenetricarboxylic acid, trioctyl ester

Uniqueness: 1,2,4-Benzenetris(carboxylic acid ethyl) ester is unique due to its specific ester groups derived from ethanol, which impart distinct physical and chemical properties compared to its analogs with different ester groups. This uniqueness makes it suitable for specific applications where the properties of ethanol-derived esters are desired.

Activité Biologique

Overview

1,2,4-Benzenetris(carboxylic acid ethyl) ester (CAS No. 14230-18-3) is an organic compound with the molecular formula C15H18O6. It is a derivative of benzenetricarboxylic acid where the carboxylic acid groups are esterified with ethanol. This compound has garnered attention for its potential biological activities, particularly in cancer research and enzyme interactions.

Target and Mode of Action

This compound has been associated with cytotoxic activity against various cancer cell lines. Similar compounds have demonstrated the ability to inhibit histone demethylase LSD1, which can lead to significant changes in gene expression profiles. This inhibition is crucial as LSD1 plays a role in the epigenetic regulation of genes involved in cancer progression.

The compound interacts with several enzymes and proteins, exhibiting variable performance against different cancer cell lines. The selectivity of these interactions suggests that structural modifications can enhance or reduce biological activity. For instance, the presence of ethyl groups may influence the compound's lipophilicity and membrane permeability, thereby affecting its bioactivity .

Cellular Effects

Studies indicate that this compound exhibits selective cytotoxicity towards specific cancer cell lines. The compound's efficacy appears to be influenced by its structural characteristics, allowing it to target specific pathways within cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the compound's effectiveness has shown variability over time when tested against different cancer cell lines. This suggests that prolonged exposure or repeated dosing may alter its cytotoxic effects, necessitating further investigation into optimal treatment regimens.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various benzenetricarboxylic acid derivatives on human cancer cell lines. The findings indicated that compounds with specific functional groups exhibited enhanced cytotoxicity compared to others lacking those groups.

- Enzyme Interaction Studies : Research focused on the interaction of benzenetricarboxylic acid esters with histone demethylases revealed that certain structural features significantly impacted inhibitory potency. This highlights the potential for designing more effective anticancer agents based on these compounds .

Comparative Analysis

| Compound | Molecular Formula | Activity | Notes |

|---|---|---|---|

| This compound | C15H18O6 | Cytotoxic | Effective against specific cancer cell lines |

| 1,2,4-Benzenetricarboxylic acid trimethyl ester | C12H14O6 | Moderate | Less selective than ethyl ester |

| 1,2,4-Benzenetricarboxylic acid tris(2-ethylhexyl) ester | C21H34O6 | Low | Primarily used as a plasticizer |

Propriétés

IUPAC Name |

triethyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-4-19-13(16)10-7-8-11(14(17)20-5-2)12(9-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXQRWJDOKUJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162013 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14230-18-3 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014230183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triethyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is significant about the formation of triethyl benzene-1,2,4-tricarboxylate in the described research?

A1: The research highlights the catalytic activity of a novel dinuclear xanthene-bridged bis(iminopyridine) di-nickel complex in the cyclotrimerization of alkynes. While the primary focus is on the formation of benzene products through this reaction, the specific formation of triethyl benzene-1,2,4-tricarboxylate from ethyl propiolate is noteworthy. The research demonstrates the catalyst's ability to facilitate the [formation of this specific benzene isomer (triethyl benzene-1,2,4-tricarboxylate) as the major product, alongside the 1,3,5-isomer, in a roughly 5:1 ratio] []. This selectivity is valuable for potential applications requiring specific benzene derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.